molecular formula C23H23N3O3S B251019 2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Katalognummer: B251019
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: NMZSTIVJJIPRMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells. By inhibiting BTK, this compound disrupts the signaling pathways that are involved in B cell activation and proliferation, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have immunomodulatory effects. Specifically, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in inflammation and immune cell recruitment. This suggests that this compound may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established. Additionally, the synthesis of this compound is complex and may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for the development and application of 2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One possible direction is the combination of this compound with other targeted therapies or chemotherapy to enhance its anti-cancer effects. Another potential direction is the investigation of this compound in other types of cancer and inflammatory diseases. Finally, the development of more efficient and scalable synthesis methods for this compound may increase its availability for research and clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-cancer and immunomodulatory effects in preclinical studies. While its efficacy and safety in humans have not yet been fully established, this compound has the potential to be a valuable tool for the treatment of various types of cancer and inflammatory diseases. Further research is needed to fully explore the therapeutic potential of this compound and to develop more efficient synthesis methods for this compound.

Synthesemethoden

The synthesis of 2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 4-(2-thienylcarbonyl)piperazine with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group with palladium on carbon. The resulting amine is then coupled with 2-methoxy-N-(4-bromophenyl)benzamide to yield this compound.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit various signaling pathways that are involved in cancer progression.

Eigenschaften

Molekularformel

C23H23N3O3S

Molekulargewicht

421.5 g/mol

IUPAC-Name

2-methoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O3S/c1-29-20-6-3-2-5-19(20)22(27)24-17-8-10-18(11-9-17)25-12-14-26(15-13-25)23(28)21-7-4-16-30-21/h2-11,16H,12-15H2,1H3,(H,24,27)

InChI-Schlüssel

NMZSTIVJJIPRMY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Kanonische SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.